![molecular formula C22H19N5O2 B2715887 2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034504-74-8](/img/structure/B2715887.png)
2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Overview
Description
The compound “2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Scientific Research Applications
Synthesis and Biological Evaluation in Cancer Research : A study by Rahmouni et al. (2016) focused on synthesizing a series of pyrazolopyrimidines derivatives and evaluating their anticancer and anti-5-lipoxygenase activities. This research is significant for understanding the potential therapeutic applications of such compounds in cancer treatment (Rahmouni et al., 2016).
Corrosion Inhibition and Surface Properties : Another study by Abdel Hameed et al. (2020) examined the corrosion inhibition and adsorption properties of pyrazole derivatives, including their application in protecting C-steel surfaces in acidic environments. This research is relevant in materials science and engineering (Abdel Hameed et al., 2020).
Nonsteroidal Antiinflammatory Drugs Development : Auzzi et al. (1983) investigated pyrazolopyrimidines as a new class of nonsteroidal antiinflammatory drugs. Their research focused on the synthesis of these compounds and their potential as antiinflammatory agents devoid of ulcerogenic activity (Auzzi et al., 1983).
Synthesis in Aids Chemotherapy Context : Ajani et al. (2019) reported on the synthesis of pyrazole-based pyrimidine scaffolds, emphasizing their potential application in AIDS chemotherapy. Their work contributes to the ongoing research in developing new therapeutic agents for AIDS (Ajani et al., 2019).
Antimicrobial Activity Research : The research by Rahmouni et al. (2014) on pyrazolopyrimidine derivatives showed significant antibacterial activity. This study contributes to the search for new antimicrobial agents (Rahmouni et al., 2014).
Antiviral Activity Studies : Tantawy et al. (2012) synthesized a series of pyrazole derivatives and evaluated their antiviral activity, particularly against herpes simplex virus. This research is vital for developing new antiviral drugs (Tantawy et al., 2012).
Anti-inflammatory and Antimicrobial Agent Development : Aggarwal et al. (2014) synthesized a series of pyrazolopyrimidines and evaluated them as anti-inflammatory and antimicrobial agents. Their research adds to the understanding of these compounds in pharmaceutical applications (Aggarwal et al., 2014).
Future Directions
properties
IUPAC Name |
5-(5-methyl-1-phenylpyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-15-17(13-23-27(15)16-7-3-2-4-8-16)21(28)25-12-10-19-18(14-25)22(29)26-11-6-5-9-20(26)24-19/h2-9,11,13H,10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPYDSGMFHZXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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